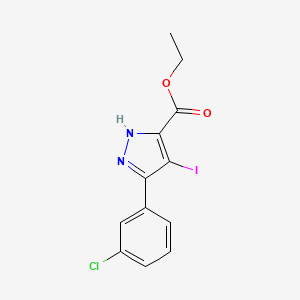
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by iodination. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the iodination step may involve iodine or an iodine-containing reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl halides.
Common reagents for these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
like other pyrazole derivatives, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
3-(4-Chlorophenyl)-5-iodo-1H-pyrazole: Similar structure but lacks the ethyl carboxylate group.
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the iodine atom.
Properties
Molecular Formula |
C12H10ClIN2O2 |
|---|---|
Molecular Weight |
376.58 g/mol |
IUPAC Name |
ethyl 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClIN2O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
LPCMEKLFEJTQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


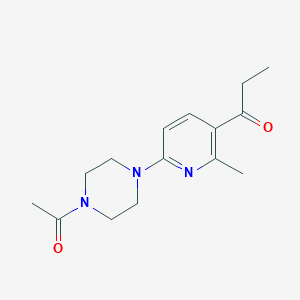
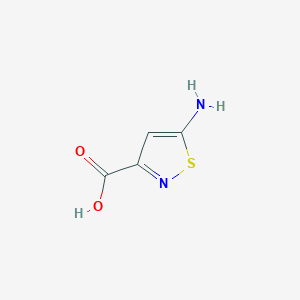
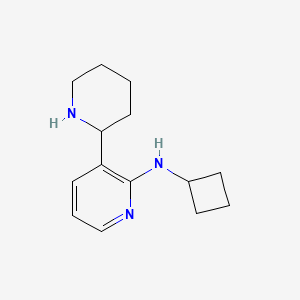


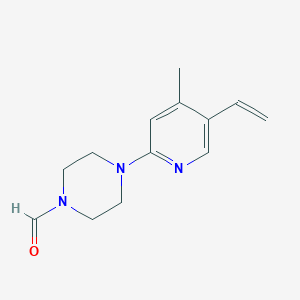
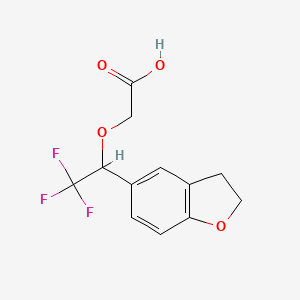
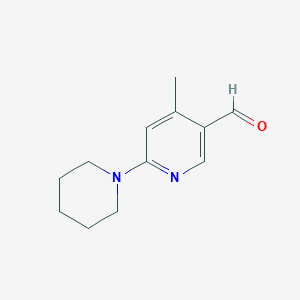
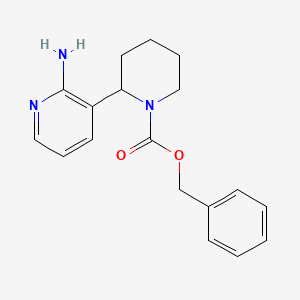
![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)

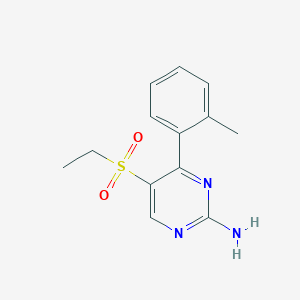

![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)
